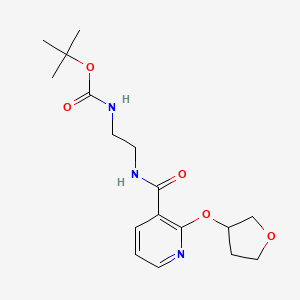

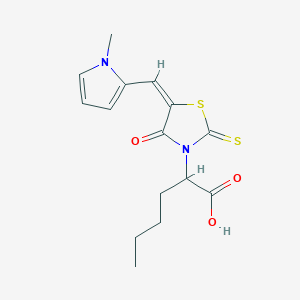

![molecular formula C17H21NOS B2373803 2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 2309751-88-8](/img/structure/B2373803.png)

2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

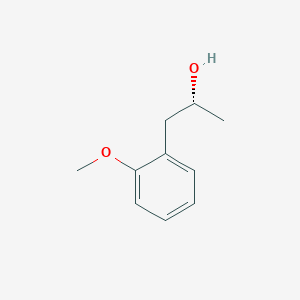

2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of the bicyclic compound, azabicyclo[3.2.1]octane, and has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Structural Analysis and Crystallography

Studies involving the gold(III) tetrachloride salt of L-cocaine showcase the structural intricacies of compounds with azabicyclo[3.2.1]octane skeletons. These compounds exhibit significant intramolecular hydrogen bonding and intermolecular interactions, which are pivotal for understanding their crystalline structures and potential applications in materials science and drug design (Wood, Brettell, & Lalancette, 2007).

Synthesis and Configuration

Research on isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones reveals methodologies for determining relative configuration, absolute configuration, and absolute structure. These studies are crucial for synthetic chemistry, aiding in the development of new synthetic routes and the creation of novel compounds with specific configurations (Brzezinski, Lazny, Nodzewska, & Sidorowicz, 2013).

Diastereoselective Synthesis

The diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives via the aza-Prins reaction opens new avenues in asymmetric synthesis. This technique provides a novel method for producing complex bicyclic structures in a highly controlled manner, which is vital for the development of new pharmaceuticals and materials (Mahía, Badorrey, Gálvez, & Díaz-de-Villegas, 2017).

Conformational Studies

Synthesizing conformationally rigid analogues of amino acids, such as 2-amino-adipic acid containing an 8-azabicyclo[3.2.1]octane skeleton, highlights the importance of structural rigidity in modulating biological activity. These studies contribute to a better understanding of the relationship between structure and function, particularly in the context of drug development (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).

Molecular Interactions

Investigations into molecular tiling in adducts, such as the 1:1 adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid, reveal intricate hydrogen bonding patterns that form two-dimensional sheets. This research informs the design of molecular materials with specific properties, such as porosity and interaction capabilities, for applications in catalysis, separation, and sensor technologies (Meehan, Ferguson, Glidewell, & Patterson, 1997).

Propiedades

IUPAC Name |

2-benzylsulfanyl-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NOS/c1-13-9-15-7-8-16(10-13)18(15)17(19)12-20-11-14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVBVPUSXMDYLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)CSCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

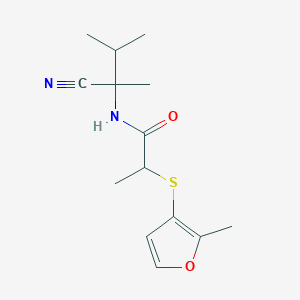

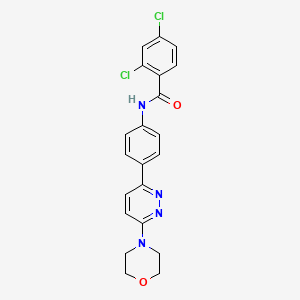

![4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2373724.png)

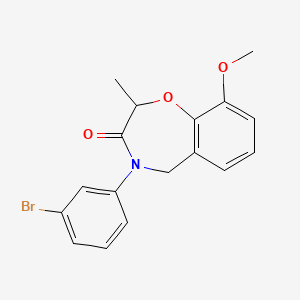

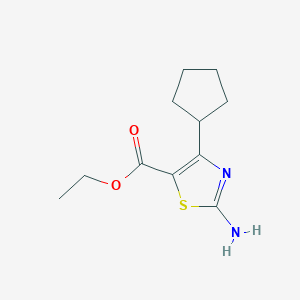

![1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2373728.png)

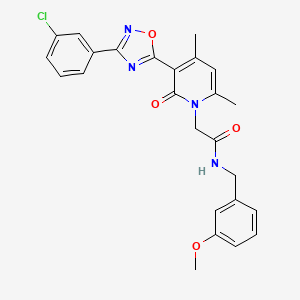

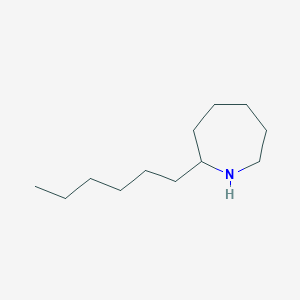

![3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2373729.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2373733.png)

![1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2373737.png)